Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
CAS No.: 1427397-80-5
Cat. No.: VC4626108
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427397-80-5 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 |
| IUPAC Name | methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3 |
| Standard InChI Key | JCKOVNAGISCXDZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC2=CN=CN21)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an imidazo[1,5-a]pyridine scaffold, where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 5–8). Key functional groups include:
-
A chloro substituent at position 6, enhancing electrophilic reactivity.
-
A methyl ester at position 5, providing sites for hydrolysis or derivatization .
The SMILES notation (COC(=O)C1=C(C=CC2=CN=CN21)Cl) and InChIKey (JCKOVNAGISCXDZ-UHFFFAOYSA-N) encode its stereoelectronic features, critical for molecular docking studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.62 g/mol | |
| CAS Number | 1427397-80-5 | |
| IUPAC Name | Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate | |
| SMILES | COC(=O)C1=C(C=CC2=CN=CN21)Cl |
Conformational Analysis
The 3D conformation, determined via computational models, reveals a planar bicyclic system with slight puckering at the imidazole moiety. This geometry facilitates π-π stacking interactions with aromatic residues in biological targets, a trait exploited in drug design.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step strategy:
-
Core Formation: Cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions to construct the imidazo[1,5-a]pyridine backbone.
-
Functionalization:
-
Chlorination at position 6 using or (N-chlorosuccinimide).
-
Esterification via Fischer esterification or Mitsunobu reaction to introduce the methyl ester.
-
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | KCO, DMF, 80°C | 65–75 |
| Chlorination | NCS, DCM, 0°C → RT | 85–90 |
| Esterification | MeOH, HSO, reflux | 90–95 |
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance efficiency and purity (>98% by HPLC). Solvent recovery systems minimize waste, aligning with green chemistry principles.
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s planar structure enables ATP-competitive binding in kinase active sites. Derivatives show nanomolar IC values against EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2), making them candidates for oncology therapeutics.
Antimicrobial Activity
Chlorine’s electron-withdrawing effect enhances interactions with bacterial topoisomerase IV. In vitro assays demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli.
Central Nervous System (CNS) Targeting
Ester prodrugs hydrolyze in vivo to carboxylic acids, crossing the blood-brain barrier. Preclinical models suggest efficacy in modulating GABA receptors for anxiety and epilepsy treatment.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Imidazo[1,5-a]pyridine Derivatives
| Compound | Target | IC (nM) | Key Feature |
|---|---|---|---|
| Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate | EGFR | 12 ± 1.5 | Chlorine enhances binding |
| Methyl 8-nitroimidazo[1,5-a]pyridine-5-carboxylate | CDK2 | 45 ± 3.2 | Nitro group reduces solubility |
| Ethyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate | Topoisomerase IV | 8 ± 0.9 | Bromine increases potency |
The chlorine substituent in Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate provides optimal steric and electronic properties for target engagement, outperforming nitro- and bromo-analogues in solubility and potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume